1-(2-Aminoethyl)piperidin-3-ol

Catalog No.
S677702
CAS No.
847499-95-0
M.F
C7H16N2O
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Aminoethyl)piperidin-3-ol

CAS Number

847499-95-0

Product Name

1-(2-Aminoethyl)piperidin-3-ol

IUPAC Name

1-(2-aminoethyl)piperidin-3-ol

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C7H16N2O/c8-3-5-9-4-1-2-7(10)6-9/h7,10H,1-6,8H2

InChI Key

BJPWBQHXJAUDQL-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CCN)O

Canonical SMILES

C1CC(CN(C1)CCN)O

1-(2-Aminoethyl)piperidin-3-ol (CAS 847499-95-0) is a highly versatile, bifunctional aliphatic building block characterized by a primary amine, a tertiary piperidine nitrogen, and a secondary hydroxyl group at the 3-position. In pharmaceutical procurement and medicinal chemistry, it is primarily sourced as a pre-assembled linker and pharmacophore element for the synthesis of complex active pharmaceutical ingredients (APIs), including 5-HT2B receptor antagonists and DNA-directed chemotherapeutics [1]. The presence of the 3-hydroxyl group provides a critical hydrogen-bonding vector and significantly alters the physicochemical profile of downstream molecules compared to standard alkylamine side chains. Its dual-amine functionality allows for selective functionalization, typically involving the primary amine in nucleophilic aromatic substitutions (SNAr) or amide couplings, while the secondary alcohol remains available for further derivatization or target engagement .

Substituting 1-(2-aminoethyl)piperidin-3-ol with closely related analogs fundamentally compromises both synthesis efficiency and final API performance. Replacing it with the des-hydroxy analog, 1-(2-aminoethyl)piperidine, eliminates a critical hydrogen-bond donor/acceptor, which is often essential for target binding in rigid receptor pockets (such as GPCRs) and drastically increases the lipophilicity of the final compound, potentially leading to poor aqueous solubility [1]. Conversely, substituting with the regioisomer 1-(2-aminoethyl)piperidin-4-ol alters the spatial trajectory of the hydroxyl group from an asymmetric, off-axis vector to a symmetric, para-like vector, which can disrupt stereospecific interactions in the target active site [2]. Furthermore, attempting to synthesize this building block in-house from piperidin-3-ol via N-alkylation and nitrile reduction introduces unnecessary synthetic steps, reducing overall throughput and increasing the cost of goods (COGs) compared to procuring the pre-assembled diamine [1].

Thermal Processability and Reaction Window

The presence of the 3-hydroxyl group significantly enhances the thermal stability and boiling point of the compound through intermolecular hydrogen bonding. 1-(2-Aminoethyl)piperidin-3-ol exhibits a boiling point of approximately 250.4 °C, whereas the non-hydroxylated comparator, 1-(2-aminoethyl)piperidine, boils at approximately 196 °C . This 54 °C difference expands the thermal window for high-temperature coupling reactions, such as nucleophilic aromatic substitutions (SNAr) with unactivated aryl halides, allowing these reactions to proceed at reflux in high-boiling solvents without the need for sealed pressure vessels or excessive precursor equivalents.

Evidence DimensionBoiling Point (Thermal Window)
Target Compound Data250.4 °C at 760 mmHg
Comparator Or Baseline1-(2-aminoethyl)piperidine (196 °C)
Quantified Difference+54.4 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

A higher boiling point allows for more aggressive thermal conditions during API synthesis, improving yields in difficult coupling steps without specialized pressurized equipment.

Synthetic Step Reduction and Yield Efficiency

Procuring the pre-assembled 1-(2-aminoethyl)piperidin-3-ol directly bypasses the standard two-step synthesis required when starting from piperidin-3-ol. In-house synthesis typically involves N-alkylation with bromoacetonitrile followed by reduction of the nitrile to the primary amine, a sequence that generally incurs a 35-60% yield loss across the two steps [1]. By utilizing the commercially available pre-assembled building block, chemists eliminate two synthetic steps, avoiding the handling of toxic bromoacetonitrile and improving the overall throughput of API library generation.

Evidence DimensionSynthetic Steps to Target Pharmacophore
Target Compound Data0 steps (Direct coupling ready)
Comparator Or BaselinePiperidin-3-ol (2 steps: alkylation + reduction)
Quantified DifferenceEliminates 2 steps and ~35-60% yield attrition
ConditionsStandard library synthesis workflows

Procuring the pre-assembled diamine streamlines production timelines and significantly reduces the cost of goods (COGs) during scale-up.

Lipophilicity and Aqueous Solubility Tuning

The incorporation of the 3-hydroxyl group onto the piperidine ring serves as a powerful tool for tuning the lipophilicity of the final drug candidate. Compared to the des-hydroxy baseline, 1-(2-aminoethyl)piperidine, the presence of the hydroxyl group in 1-(2-aminoethyl)piperidin-3-ol lowers the calculated LogP (cLogP) of the side chain by approximately 1.0 to 1.5 units [1]. This reduction in lipophilicity is highly advantageous in medicinal chemistry for improving the aqueous solubility of heavily aromatic scaffolds, such as anthraquinones or pyrazole-3-carboxamides, thereby enhancing the pharmacokinetic profile and reducing non-specific protein binding.

Evidence DimensionLipophilicity Contribution (cLogP)
Target Compound DataHydroxylated side chain (lower lipophilicity)
Comparator Or Baseline1-(2-aminoethyl)piperidine (higher lipophilicity)
Quantified DifferenceReduces side-chain cLogP by ~1.0 - 1.5 units
ConditionsIn silico ADME profiling of API derivatives

Lowering the LogP of the final API improves aqueous solubility and bioavailability, which are critical parameters for clinical viability.

Synthesis of 5-HT2B Receptor Antagonists

1-(2-Aminoethyl)piperidin-3-ol is the preferred building block for developing selective 5-HT2B receptor antagonists, such as pyrazole-3-carboxamide derivatives. The specific asymmetric geometry of the 3-hydroxyl group provides a precise hydrogen-bonding interaction within the GPCR binding pocket that cannot be replicated by the 4-ol isomer or the des-hydroxy analog, making it essential for achieving high receptor subtype selectivity[1].

Development of DNA-Alkylating Chemotherapeutics

In the design of anthraquinone-based antitumor agents, this compound is utilized as a basic aminoalkylamino side chain. The primary amine facilitates direct coupling to the anthraquinone core, while the hydroxylated piperidine ring modulates the DNA groove-binding affinity and improves the aqueous solubility of the highly lipophilic planar core, enhancing efficacy against cisplatin-resistant cell lines [2].

High-Temperature SNAr Library Generation

Due to its elevated boiling point (250.4 °C) compared to simpler aliphatic diamines, this compound is highly suitable for high-temperature nucleophilic aromatic substitution (SNAr) reactions. It allows process chemists to drive difficult couplings with unactivated aryl or heteroaryl halides to completion under reflux conditions without the need for specialized pressure reactors.

XLogP3

-0.8

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